(3'-(Methoxymethyl)-[1,1'-biphenyl]-4-yl)methanol
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Overview
Description
(3’-(Methoxymethyl)-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxymethyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-(Methoxymethyl)-[1,1’-biphenyl]-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobiphenyl with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial Production Methods
Industrial production of (3’-(Methoxymethyl)-[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(3’-(Methoxymethyl)-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: Biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3’-(Methoxymethyl)-[1,1’-biphenyl]-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3’-(Methoxymethyl)-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The biphenyl structure can facilitate binding to hydrophobic pockets in enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-methanol: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
4-Methoxybiphenyl:
4-Bromobiphenyl: Contains a bromine atom instead of the methoxymethyl group, leading to different reactivity and uses.
Uniqueness
(3’-(Methoxymethyl)-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both the methoxymethyl and methanol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-[3-(methoxymethyl)phenyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-11-13-3-2-4-15(9-13)14-7-5-12(10-16)6-8-14/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQYWMUEYMJCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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